2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group, a mercapto group, and a phenyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-mercapto pyridine with trifluoromethyl-containing compounds under specific conditions . One common method includes the use of palladium-catalyzed reactions to introduce the trifluoromethyl group onto the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can modify the pyridine ring or the phenyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential use in the development of anti-tumor agents and HIV protease inhibitors.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of protein structure, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-(trifluoromethyl)pyridine: Similar structure but lacks the phenyl group.
3-Phenyl-5-(trifluoromethyl)pyridine: Similar structure but lacks the mercapto group.
2-Mercapto-3-phenylpyridine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Mercapto-3-phenyl-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (mercapto, phenyl, and trifluoromethyl) on the pyridine ring. This combination imparts distinct chemical properties and enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NS/c13-12(14,15)9-6-10(11(17)16-7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXCJFSCTXCESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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